molecular formula C13H22N4O6 B1674463 拉尼那韦 CAS No. 203120-17-6

拉尼那韦

货号 B1674463
CAS 编号: 203120-17-6
分子量: 346.34 g/mol
InChI 键: LANWZBLPTYVJPY-PKIKSRDPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Laninamivir (CS-8958) is a neuraminidase inhibitor used for the treatment and prophylaxis of Influenzavirus A and Influenzavirus B . It is a long-acting neuraminidase inhibitor administered by nasal inhalation . Laninamivir is effective using a single inhaled dose via its octanoate prodrug (CS-8958) and has been demonstrated to be effective against oseltamivir-resistant NA in vitro .


Molecular Structure Analysis

Laninamivir and its octanoate prodrug display group-specific preferences to different influenza NAs and provide the structural basis of their specific action based upon their novel complex crystal structures . Laninamivir binds to p09N1 with a similar active site conformation to the uncomplexed structure .


Chemical Reactions Analysis

Laninamivir and its octanoate prodrug show group-specific preferences to different influenza NAs . Laninamivir and zanamivir are more effective against group 1 NA with a 150-cavity than group 2 NA with no 150-cavity .


Physical And Chemical Properties Analysis

Laninamivir has a molecular weight of 346.34 g/mol . It is a solid substance that is soluble in water at 5 mg/mL when ultrasonically treated .

科学研究应用

1. 药物递送系统

拉尼那韦是一种长效抗病毒药,通过吸入干粉给药,使其成为需要多次给药的其他神经氨酸酶抑制剂的有吸引力的替代品。Panozzo 等人(2015 年)的一项研究评估了在流感感染雪貂模型中拉尼那韦的干粉递送系统。他们发现通过该系统递送的辛酸拉尼那韦对鼻腔炎症、临床症状和病毒脱落的影响与安慰剂相比有限,表明需要进一步研究其药代动力学和药效学 (Panozzo 等人,2015)

2. 预防性应用

拉尼那韦作为流感暴露后预防的有效性已得到研究。Kashiwagi 等人(2016 年)的一项随机安慰剂对照研究确定,单次辛酸拉尼那韦给药在预防流感方面优于安慰剂,突出了其作为预防性治疗的潜力 (Kashiwagi 等人,2016)

3. 耐药性监测

拉尼那韦的疗效也在耐药性监测的背景下进行研究。Lloren 等人(2019 年)通过拉尼那韦介导的体外选择研究了甲型流感 A(H1N1)pdm09 病毒中新的神经氨酸酶取代。他们发现新的取代赋予了对拉尼那韦的耐药性,强调了持续监测潜在的抗病毒耐药变异体和开发替代疗法的重要性 (Lloren 等人,2019)

4. 比较疗效

拉尼那韦与其他抗病毒药物的比较研究至关重要。Higashiguchi 等人(2018 年)的一项荟萃分析发现,辛酸拉尼那韦治疗流感的疗效与奥司他韦或扎那米韦相当,但与奥司他韦相比,治疗甲型流感 H3N2 时发烧持续时间明显更长 (Higashiguchi 等人,2018)

5. 临床结果

拉尼那韦临床结果的研究至关重要。Ikematsu 等人(2015 年)调查了 2013-2014 年日本流感季节中辛酸拉尼那韦水合物(拉尼那韦)的临床结果。他们报告说,拉尼那韦对各种流感病毒类型和亚型表现出临床效用,而不会导致耐药病毒的选择 (Ikematsu 等人,2015)

6. 联合治疗

拉尼那韦在联合治疗中的有效性已得到探索。Adams 等人(2020 年)研究了拉尼那韦与干扰素 lambda 1 (IFN-λ1) 对耐药病毒变异体出现的联合作用。他们的研究结果表明,与单独使用拉尼那韦相比,这种联合用药可能会更迅速地促进耐药变异体的出现 (Adams 等人,2020)

7. 耐药机制

了解拉尼那韦的耐药机制对其有效使用至关重要。McKimm-Breschkin 和 Barrett(2015 年)表明,神经氨酸酶中的某些突变赋予了对拉尼那韦的耐药性,导致更快的药物结合和解离。这一见解对于预测和管理耐药性至关重要 (McKimm-Breschkin 和 Barrett,2015)

8. 环境影响

拉尼那韦的环境影响已得到调查。Azuma 等人(2015 年)报告在日本污水和河水中检测到拉尼那韦,这突出了在水生环境中产生耐药性流感病毒相关的环境风险评估的必要性 (Azuma 等人,2015)

9. 晚期炎症治疗

Tomozawa 等人(2019 年)比较了感染高致死性流感病毒的小鼠中拉尼那韦和磷酸奥司他韦的疗效。他们发现,在炎症的早期和晚期单次给药拉尼那韦均显示出优于重复给药奥司他韦的疗效,表明在严重流感病例中具有潜在益处 (Tomozawa 等人,2019)

未来方向

Laninamivir has been approved for use in Japan and is currently being developed in the US . It is under clinical evaluations in other countries . The effectiveness of Laninamivir octanoate prodrug against oseltamivir-resistant influenza infection in adults has not been demonstrated , indicating a potential area for future research.

属性

IUPAC Name

(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-2,3-dihydroxy-1-methoxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O7/c1-5(19)16-9-6(17-13(14)15)3-8(12(21)22)24-11(9)10(23-2)7(20)4-18/h3,6-7,9-11,18,20H,4H2,1-2H3,(H,16,19)(H,21,22)(H4,14,15,17)/t6-,7+,9+,10+,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRRHYPPQFELSF-CNYIRLTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C=C(OC1C(C(CO)O)OC)C(=O)O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)OC)C(=O)O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60942457
Record name Laninamivir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Laninamivir

CAS RN

203120-17-6
Record name Laninamivir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203120-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Laninamivir [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203120176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Laninamivir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12791
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Laninamivir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LANINAMIVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B408IW3GL5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Laninamivir
Reactant of Route 2
Laninamivir
Reactant of Route 3
Laninamivir
Reactant of Route 4
Laninamivir
Reactant of Route 5
Laninamivir
Reactant of Route 6
Laninamivir

Citations

For This Compound
2,760
Citations
H Ikematsu, N Kawai - Expert review of anti-infective therapy, 2011 - Taylor & Francis
… The efficacy of laninamivir by a single administration of laninamivir … of laninamivir has also been shown in other animal models Citation[23]. Half of the mice administered the laninamivir …
Number of citations: 107 www.tandfonline.com
M Yamashita - Antiviral Chemistry and Chemotherapy, 2010 - journals.sagepub.com
… , laninamivir (code name R-125489), and its prodrug form, CS-8958 (laninamivir octanoate or laninamivir … Laninamivir potently inhibited the neuraminidase activities of various influenza …
Number of citations: 117 journals.sagepub.com
A Watanabe, SC Chang, MJ Kim… - Clinical Infectious …, 2010 - academic.oup.com
… A double-blind, randomized controlled trial examined whether laninamivir octanoate was … of laninamivir octanoate, 20 mg of laninamivir octanoate, or oseltamivir. Laninamivir octanoate …
Number of citations: 234 academic.oup.com
CJ Vavricka, Q Li, Y Wu, J Qi, M Wang, Y Liu… - PLoS …, 2011 - journals.plos.org
… In this study we comprehensively evaluate the effectiveness of laninamivir and its … that laninamivir inhibition is highly potent for each NA, however binding and inhibition of laninamivir …
Number of citations: 171 journals.plos.org
N Sugaya, Y Ohashi - Antimicrobial agents and chemotherapy, 2010 - Am Soc Microbiol
… , laninamivir, that the laninamivir generated was retained in the lungs, where it had a long half-life of 41.4 h (10), and that a single intranasal dose of laninamivir … that laninamivir was …
Number of citations: 204 journals.asm.org
…, Laninamivir Prophylaxis Study Group… - Reviews of Infectious …, 2016 - academic.oup.com
Background. A single administration of laninamivir octanoate, a long-acting neuraminidase inhibitor, has been proven to be effective in the treatment of influenza but not for post-…
Number of citations: 54 academic.oup.com
H Ishizuka, K Toyama, S Yoshiba… - Antimicrobial agents …, 2012 - Am Soc Microbiol
… The laninamivir concentration in ELF decreased with a longer half-… Laninamivir exposure in ELF from the first BAL samples was … ELF concentration profiles of laninamivir support its long-…
Number of citations: 39 journals.asm.org
M Higashiguchi, T Matsumoto, T Fujii - Antiviral therapy, 2018 - journals.sagepub.com
… We performed meta-analyses to clarify the efficacy of laninamivir octanoate on influenza … Peramivir may be superior to laninamivir in treating influenza. Laninamivir octanoate is effective …
Number of citations: 23 journals.sagepub.com
H Ishizuka, S Yoshiba, H Okabe… - The Journal of Clinical …, 2010 - Wiley Online Library
… , with high levels in the trachea and lung as laninamivir at 24 hours post dose. CS-8958 … to laninamivir by hydrolyzing enzymes such as carboxylesterase, and then laninamivir was …
Number of citations: 84 accp1.onlinelibrary.wiley.com
S Kashiwagi, S Yoshida, H Yamaguchi, N Mitsui… - Journal of Infection and …, 2013 - Elsevier
… Abstract Laninamivir octanoate hydrate (laninamivir) is a long-acting neuraminidase … with the inhalation status of laninamivir. Despite laninamivir requiring only the administration of a …
Number of citations: 18 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。